Phenol, 4-(1,1-dimethylethyl)-2-mercapto-
Description
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a tert-butyl group and a mercapto group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
Properties
CAS No. |
58999-47-6 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
4-tert-butyl-2-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 |
InChI Key |
BUPMNUNSNHTOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- typically involves the reaction of 4-tert-butylphenol with thiolating agents under controlled conditions. One common method is the reaction of 4-tert-butylphenol with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the mercapto group.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, allowing for efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted phenols are produced depending on the reagent used.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized as an antioxidant and stabilizer in polymers and other materials.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective in antibacterial and antifungal applications.
Comparison with Similar Compounds
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Similar structure but lacks the mercapto group.
Phenol, 2-(1,1-dimethylethyl): Contains a single tert-butyl group without the mercapto group.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Contains additional methyl and tert-butyl groups.
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- lies in its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
